molecular formula C17H10ClNO3 B12897501 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one CAS No. 36771-42-3

2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one

Cat. No.: B12897501
CAS No.: 36771-42-3
M. Wt: 311.7 g/mol
InChI Key: IXGQSKUCPWYFQY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one is a heterocyclic compound that belongs to the oxazole family. . This compound features a chromeno-oxazole core structure, which is significant due to its potential pharmacological properties.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. Another method includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration . Industrial production methods often employ flow synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

What sets this compound apart is its unique chromeno-oxazole structure, which imparts distinct pharmacological properties .

Properties

CAS No.

36771-42-3

Molecular Formula

C17H10ClNO3

Molecular Weight

311.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-8-methylpyrano[2,3-e][1,3]benzoxazol-6-one

InChI

InChI=1S/C17H10ClNO3/c1-9-8-13(20)12-6-7-14-15(16(12)21-9)19-17(22-14)10-2-4-11(18)5-3-10/h2-8H,1H3

InChI Key

IXGQSKUCPWYFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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